Hexanamide, N-isopropyl
Description
Hexanamide, N-isopropyl (C₉H₁₉NO) is a secondary amide derivative featuring a six-carbon aliphatic chain (hexanamide backbone) and an N-isopropyl substituent. Notably, the N-isopropyl group is a sterically bulky substituent that significantly influences molecular interactions, solubility, and biological activity in analogous compounds .
Properties
CAS No. |
61601-62-5 |
|---|---|
Molecular Formula |
C9H19NO |
Molecular Weight |
157.25 g/mol |
IUPAC Name |
N-propan-2-ylhexanamide |
InChI |
InChI=1S/C9H19NO/c1-4-5-6-7-9(11)10-8(2)3/h8H,4-7H2,1-3H3,(H,10,11) |
InChI Key |
YVMILMYSJMSHNO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)NC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexanamide, N-isopropyl can be synthesized through the reaction of hexanoyl chloride with isopropylamine. The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The reaction can be represented as follows:
Hexanoyl chloride+Isopropylamine→Hexanamide, N-isopropyl+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Hexanamide, N-isopropyl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Hexanoic acid
Reduction: N-isopropylhexylamine
Substitution: Various substituted amides depending on the nucleophile used
Scientific Research Applications
Hexanamide, N-isopropyl has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Hexanamide, N-isopropyl involves its interaction with specific molecular targets. The amide group can form hydrogen bonds with various biomolecules, influencing their structure and function. The isopropyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.
Comparison with Similar Compounds
Enzyme Inhibition: N-Isopropyl Oxamate vs. N-Propyl Oxamate
N-isopropyl oxamate and N-propyl oxamate are competitive inhibitors of lactate dehydrogenase (LDH) isozymes. Key differences include:
N-isopropyl oxamate exhibits weaker inhibition of LDH-A4/B4 compared to N-propyl oxamate but shows superior specificity for LDH-C4, making it a preferred tool for studying LDH-C4 in metabolic pathways .
Neurotransmitter Transporter Modulation: N-Isopropyl Substituents
In α-aminophenone derivatives, the N-isopropyl group impacts transporter activity:
- Compound 5 (N-isopropyl substituent): Weak serotonin transporter (SERT) releasing agent; inactive at dopamine/norepinephrine transporters (DAT/NET) .
- Compounds 6/7 (N-methyl substituents): Non-selective DAT/NET/SERT releasing agents, 5–10× more potent at DAT/NET than SERT .
The steric bulk of the N-isopropyl group reduces promiscuity across transporters, enhancing selectivity compared to smaller N-alkyl groups .
Anticonvulsant Activity: Role of N-Substituents
Replacing the N-isopropyl group with an N-phenyl ring in taltrimide derivatives abolishes anticonvulsant activity. However, introducing electron-withdrawing groups (e.g., nitro, chloro) on the N-phenyl ring restores activity, highlighting the importance of substituent electronic and steric profiles .
Data Tables
Table 1: Inhibition Constants (Kᵢ) of Oxamate Derivatives on LDH Isozymes
| Inhibitor | LDH-A4 (mmol/L) | LDH-B4 (mmol/L) | LDH-C4 (mmol/L) |
|---|---|---|---|
| N-Isopropyl Oxamate | 0.462 | 0.248 | 0.013 |
| N-Propyl Oxamate | 0.094 | 0.119 | 0.015 |
Research Findings
Steric Effects: The N-isopropyl group reduces non-specific interactions in enzyme inhibition and neurotransmitter modulation, enhancing target specificity .
Thermoresponsive Behavior : In PNIPAM, the N-isopropyl group drives LCST behavior, critical for biomedical applications .
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